1-(4-hydroxy-3-methoxyphenyl)decan-5-one
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Overview
Description
1-(4-hydroxy-3-methoxyphenyl)decan-5-one, also known as paradol, is a naturally occurring compound found in ginger. It is a member of phenols, a ketone, and a monomethoxybenzene. This compound is known for its antioxidant activity and potential cancer preventive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-hydroxy-3-methoxyphenyl)decan-5-one can be synthesized from 6-shogaol, another compound found in ginger. The synthesis involves the following steps :
Starting Material: 6-shogaol
Reagents: Vanillyl alcohol, 4-acetoxy-3-methoxybenzyl chloride, 2-nonanone, 4-benzyloxy-3-methoxybenzaldehyde, vanillin, 1-bromoheptane
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxy-3-methoxyphenyl)decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-hydroxy-3-methoxyphenyl)decan-5-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: The compound is studied for its antioxidant properties and potential to prevent oxidative stress-related diseases.
Medicine: Research has shown its potential in cancer prevention and treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the food industry as a flavoring agent due to its spicy taste.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)decan-5-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Cancer Prevention: It induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
1-(4-hydroxy-3-methoxyphenyl)decan-5-one is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
6-shogaol: Another compound found in ginger with similar antioxidant and anti-inflammatory properties.
Gingerol: The main bioactive compound in ginger, known for its anti-inflammatory and antioxidant effects.
Properties
Molecular Formula |
C17H26O3 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)decan-5-one |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-9-15(18)10-7-6-8-14-11-12-16(19)17(13-14)20-2/h11-13,19H,3-10H2,1-2H3 |
InChI Key |
IKCUWBHTOKPRNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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